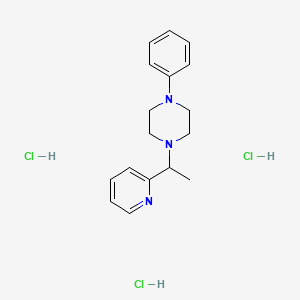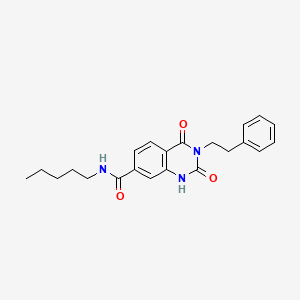
1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride is a useful research compound. Its molecular formula is C17H24Cl3N3 and its molecular weight is 376.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with theserotonergic system and the benzodiazepine site of the GABAA receptor . These targets play crucial roles in regulating mood, anxiety, and other neurological functions.
Mode of Action
Similar compounds have been reported to exhibit anxiolytic-like activity mediated by theserotonergic system and the benzodiazepine site of the GABAA receptor . This suggests that the compound may interact with these targets, leading to changes in neuronal signaling and neurotransmitter release.
Biochemical Pathways
Given its potential interaction with the serotonergic system and the gabaa receptor, it may influence theserotonin signaling pathway and GABAergic neurotransmission . These pathways are involved in various downstream effects, including mood regulation, anxiety control, and other neurological functions.
Result of Action
Similar compounds have been reported to exhibitanxiolytic-like and antidepressant-like activities . This suggests that the compound may have potential effects on neuronal signaling and neurotransmitter release, leading to changes in mood and anxiety levels.
Biochemical Analysis
Biochemical Properties
. For instance, some piperazine derivatives have been found to act as potent and selective α2-adrenergic receptor antagonists .
Cellular Effects
The specific cellular effects of 1-Phenyl-4-(1-(pyridin-2-yl)ethyl)piperazine trihydrochloride are currently unknown. Piperazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Properties
IUPAC Name |
1-phenyl-4-(1-pyridin-2-ylethyl)piperazine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3.3ClH/c1-15(17-9-5-6-10-18-17)19-11-13-20(14-12-19)16-7-3-2-4-8-16;;;/h2-10,15H,11-14H2,1H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJOGAADSUAFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCN(CC2)C3=CC=CC=C3.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Benzhydryl-3-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)urea](/img/structure/B2854859.png)
![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2854860.png)

![2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2854862.png)

![5-Chloro-2-{[1-(cyclobutylmethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2854864.png)

![N-(2,4-difluorophenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2854866.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2854872.png)
![3-Ethenylsulfonyl-N-[5-(furan-2-yl)-2-methylpyrazol-3-yl]propanamide](/img/structure/B2854873.png)


![N-[2-(3-fluorophenyl)-2-methoxyethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2854879.png)

